2-Hexyldec-2-enal

Descripción

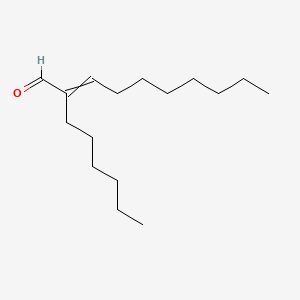

Structure

3D Structure

Propiedades

Número CAS |

13893-39-5 |

|---|---|

Fórmula molecular |

C16H30O |

Peso molecular |

238.41 g/mol |

Nombre IUPAC |

(E)-2-hexyldec-2-enal |

InChI |

InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14+ |

Clave InChI |

RSBRHLFCWKXUSQ-JQIJEIRASA-N |

SMILES |

CCCCCCCC=C(CCCCCC)C=O |

SMILES isomérico |

CCCCCCC/C=C(\CCCCCC)/C=O |

SMILES canónico |

CCCCCCCC=C(CCCCCC)C=O |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Catalytic Systems

Aldol condensation proceeds via deprotonation of octanal by a strong base, generating an enolate ion that attacks the carbonyl carbon of a second octanal molecule. Subsequent elimination of water yields 2-hexyldec-2-enal. The choice of catalyst significantly influences reaction efficiency:

-

Potassium hydroxide (KOH) in diethylene glycol emerges as the optimal catalytic system, achieving yields exceeding 60% under controlled conditions.

-

Sodium hydroxide (NaOH) exhibits comparable activity but requires higher concentrations to offset reduced solubility in glycol solvents.

The reaction is typically conducted at 40–60°C, with prolonged stirring (4–6 hours) to ensure complete conversion. Elevated temperatures (>70°C) risk side reactions, including over-oxidation to carboxylic acids or further condensation of the product.

Solvent Selection and Phase Behavior

Glycol solvents, particularly diethylene glycol, play a dual role as reaction media and phase-separation promoters:

-

Diethylene glycol enhances benzaldehyde solubility (when used in cross-condensation) while rendering 2-hexyldec-2-enal insoluble, facilitating product isolation.

-

Addition of hexane (10–20% v/v) creates a biphasic system, improving extraction efficiency during workup.

A representative solvent composition includes 190 g diethylene glycol, 21 g KOH, and 16 g water, yielding a homogeneous phase that transitions to biphasic upon product formation.

Process Optimization and Scalability

Kinetic Control and Reactant Ratios

Minimizing octanal self-condensation is critical in cross-aldol reactions with benzaldehyde. However, intentional 2-hexyldec-2-enal synthesis requires stoichiometric excess of octanal :

-

A molar ratio of 1:1.5 (benzaldehyde:octanal) shifts selectivity toward hexyl cinnamic aldehyde, whereas omitting benzaldehyde directs the reaction exclusively toward 2-hexyldec-2-enal.

-

Continuous stirred-tank reactors (CSTRs) enable precise control over residence time and octanal concentration, reducing oligomerization by-products.

Temperature and Pressure Effects

-

Optimal temperature range : 40–50°C balances reaction rate and selectivity. Below 30°C, reaction kinetics become impractically slow; above 60°C, dehydration side reactions dominate.

-

Reduced pressure (1.0–2.5 kPa) during distillation prevents thermal degradation of the product, which boils at 112°C under 0.1 kPa.

Purification and Analytical Verification

Isolation Techniques

Post-reaction workup involves sequential liquid-liquid extraction and distillation:

Gas Chromatography Characterization

The NIST WebBook provides critical retention indices for identity confirmation:

| Column Type | Active Phase | Retention Index (RI) | Temperature Program |

|---|---|---|---|

| Capillary | PONA | 1752 | 60°C → 240°C at 4°C/min |

| Capillary | DB-Wax | 2086 | 60°C → 240°C at 4°C/min |

These indices serve as benchmarks for verifying synthetic success and detecting impurities like cyclohexanol.

Industrial Challenges and By-Product Management

By-Product Formation

Common impurities include:

Solvent Recycling and Sustainability

Diethylene glycol recovery via falling-film evaporation achieves >90% reuse rates, reducing waste generation. However, glycol degradation at high temperatures necessitates periodic replacement, impacting process economics.

Emerging Methodologies and Comparative Analysis

Palladium-Catalyzed Routes

While US3839457A details trans-2-hexenal synthesis via cyclohexyl hydroperoxide decomposition, extrapolation to 2-hexyldec-2-enal remains unexplored. PdCl₂-NaCl systems (5–15 gram atoms Pd per 100 mol hydroperoxide) offer potential for selective oxidations but require validation for longer-chain enals.

Alkali vs. Transition Metal Catalysts

| Parameter | Alkali Catalysts (KOH) | Palladium Catalysts |

|---|---|---|

| Cost | Low | High |

| Selectivity | Moderate (60–70%) | Undetermined |

| By-Products | Oligomers, carboxylic acids | Cyclohexanol, ketones |

| Scalability | Proven at industrial scale | Laboratory-scale only |

Análisis De Reacciones Químicas

Types of Reactions

2-Hexyldec-2-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The double bond and the aldehyde group can be reduced to form an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Hexyldecanoic acid.

Reduction: 2-Hexyldecanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Hexyldec-2-enal has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Flavoring Agents: The compound is explored for its potential use in flavoring agents due to its unique chemical properties.

Pharmaceutical Development:

Mecanismo De Acción

The mechanism of action of 2-Hexyldec-2-enal involves its reactivity as an enal. The aldehyde group can undergo nucleophilic addition reactions, while the double bond can participate in various addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

(a) (E)-Hexadec-2-enal (CAS: 22644-96-8)

(b) alpha-Hexylcinnamaldehyde

Stereoisomers of 2-Hexyldec-2-enal

(E)- vs. (Z)-2-Hexyldec-2-enal

Key Insight : The (E)-isomer is more thermodynamically stable due to reduced steric hindrance, while the (Z)-isomer may exhibit higher polarity, affecting solubility and chromatographic behavior .

Physicochemical Properties vs. (E)-Hexadec-2-enal

Key Insight : The branched structure of 2-hexyldec-2-enal reduces its volatility compared to linear analogues like (E)-hexadec-2-enal, making it more suitable for long-lasting fragrance applications .

Actividad Biológica

2-Hexyldec-2-enal, also known as (Z)-2-hexyldec-2-enal, is an unsaturated aldehyde with the molecular formula and a molecular weight of 238.41 g/mol. This compound has gained attention in various fields, including biology and medicine, due to its potential biological activities, particularly its role as a signaling molecule and its applications in drug development.

The structure of 2-hexyldec-2-enal features a long hydrophobic carbon chain, which enhances its solubility in organic solvents while being less soluble in water. It exists as a colorless to pale yellow liquid with a characteristic odor. The compound's unique properties are attributed to its specific combination of chain length and functional groups.

| Property | Value |

|---|---|

| CAS No. | 61960-01-8 |

| Molecular Formula | C16H30O |

| Molecular Weight | 238.41 g/mol |

| IUPAC Name | (Z)-2-hexyldec-2-enal |

| InChI Key | RSBRHLFCWKXUSQ-PEZBUJJGSA-N |

Antimicrobial Properties

Research indicates that 2-hexyldec-2-enal exhibits notable antimicrobial activity. A study highlighted its effectiveness against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and safety.

Pheromone Activity

Insects utilize 2-hexyldec-2-enal as a pheromone, indicating its role in biological signaling. This property is significant for understanding ecological interactions and developing pest control strategies.

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to 2-hexyldec-2-enal may exhibit anti-inflammatory properties. This aspect is under investigation for potential therapeutic applications in treating inflammatory diseases.

The mechanism by which 2-hexyldec-2-enal exerts its biological effects involves interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which can lead to further chemical reactions. Additionally, its role as a signaling molecule suggests that it may bind to receptors, triggering specific cellular responses.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 2-hexyldec-2-enal significantly inhibited the growth of E. coli in vitro, showcasing its potential as a natural preservative in food products .

- Pheromone Research : Research on the pheromonal role of 2-hexyldec-2-enal in certain insect species has opened avenues for exploring its use in sustainable pest management strategies.

- Inflammatory Response : Investigations into the anti-inflammatory properties of related compounds have indicated that they may modulate immune responses, providing a basis for further studies on 2-hexyldec-2-enal's therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Hexyldec-2-enal, and how do they influence experimental design?

- Methodological Answer : The compound’s molecular formula (C₁₆H₃₀O), molecular weight (238.41 g/mol), and thermodynamic properties (e.g., enthalpy of vaporization: 57.97 kJ/mol, logP: 5.443) are critical for solvent selection, reaction conditions, and stability assessments . For instance, its low water solubility (log10ws = -5.65) suggests hydrophobic interactions in biological assays, necessitating organic solvents like DMSO for dissolution. Researchers must account for its thermal properties (e.g., melting point: 293.04 K) when designing temperature-controlled synthesis or storage protocols .

Q. How can 2-Hexyldec-2-enal be synthesized and characterized in a laboratory setting?

- Methodological Answer : Synthesis typically involves aldol condensation of hexanal and decanal precursors under controlled pH and temperature. Characterization should include:

- GC-MS : To verify purity and isomer ratios (e.g., cis/trans mixtures) .

- NMR spectroscopy : To confirm structural integrity, particularly the α,β-unsaturated aldehyde moiety.

- Thermogravimetric analysis (TGA) : To assess thermal stability using its enthalpy of vaporization (57.97 kJ/mol) .

Q. What are the primary research applications of 2-Hexyldec-2-enal in academic studies?

- Methodological Answer : Its applications span:

- Olfaction studies : As a volatile organic compound (VOC), it is used in sensory biology to model ligand-receptor interactions due to its structural similarity to insect pheromones .

- Material science : Its non-polar retention index (rinpol = 1752) informs its use in polymer plasticizer research .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for 2-Hexyldec-2-enal across different computational models?

- Methodological Answer : Discrepancies in properties like critical pressure (1453.46 kPa) or ideal gas heat capacity (624.12–718.89 J/mol·K) arise from differing computational methods:

- McGowan Method : Prioritizes molecular volume (mcvol = 233.570 ml/mol) for solubility predictions.

- NIST Webbook : Provides experimentally validated vaporization enthalpies .

Q. What advanced techniques are required to analyze the stereochemical effects of 2-Hexyldec-2-enal isomers in biological systems?

- Methodological Answer :

- Chiral chromatography : Separate cis/trans isomers using polar stationary phases (e.g., Ascentis® Express Phenyl-Hexyl columns) .

- Molecular docking simulations : Correlate isomer-specific binding affinities with bioactivity data (e.g., insect antennal response assays).

- Ethical considerations : Adhere to biosafety protocols (e.g., closed-system handling, PPE guidelines) to mitigate exposure risks .

Q. How can researchers model the environmental degradation pathways of 2-Hexyldec-2-enal?

- Methodological Answer :

- Photodegradation studies : Use UV-Vis spectroscopy to track degradation kinetics under varying light intensities.

- QSPR models : Predict half-lives using polarity indices (ripol = 2086) and critical temperatures (tc = 789.51 K) .

- Data validation : Cross-reference computational predictions with LC-MS/MS data to identify degradation byproducts .

Q. What strategies optimize the reproducibility of 2-Hexyldec-2-enal in cross-disciplinary studies (e.g., biochemistry vs. materials science)?

- Methodological Answer :

- Standardized protocols : Document solvent purity, temperature (±0.1°C), and agitation rates to minimize batch variability.

- Inter-lab validation : Share raw data (e.g., TGA curves, NMR spectra) via open-access platforms to align analytical benchmarks .

- Uncertainty analysis : Quantify errors in logP (±0.1 units) and solubility (±5%) using error propagation models .

Ethical and Safety Guidelines

- Handling : Use closed systems and local exhaust ventilation to limit inhalation exposure .

- Disposal : Follow EPA guidelines for VOC waste, leveraging critical pressure (1453.46 kPa) data to design containment systems .

- Data Integrity : Disclose computational assumptions (e.g., ideal gas behavior) to avoid misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.